molecular formula C7H5Br3Hg B14345610 Bromo[(3,5-dibromophenyl)methyl]mercury CAS No. 97578-06-8

Bromo[(3,5-dibromophenyl)methyl]mercury

Cat. No.: B14345610
CAS No.: 97578-06-8
M. Wt: 529.42 g/mol
InChI Key: WZVCLIBHMOPFKY-UHFFFAOYSA-M
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Description

Bromo[(3,5-dibromophenyl)methyl]mercury is an organomercury compound with the chemical formula C₇H₅Br₃Hg. It features a mercury atom bonded to a bromine atom and a benzyl group substituted with bromine at the 3- and 5-positions of the phenyl ring. Organomercury compounds are historically notable for their antimicrobial properties and use in catalysis, though their high toxicity necessitates careful handling .

The compound is part of a broader class of mercury halides with aryl or alkyl substituents, as documented in the Pharos Project database, which catalogs mercury compounds for regulatory and research purposes . Its synthesis likely involves mercury(II) bromide reacting with a (3,5-dibromophenyl)methyl Grignard reagent or via transmetallation.

Properties

CAS No.

97578-06-8

Molecular Formula

C7H5Br3Hg

Molecular Weight

529.42 g/mol

IUPAC Name

bromo-[(3,5-dibromophenyl)methyl]mercury

InChI

InChI=1S/C7H5Br2.BrH.Hg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q;;+1/p-1

InChI Key

WZVCLIBHMOPFKY-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C[Hg]Br

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Bromination of Precursor Aromatic Systems

The synthesis begins with the preparation of the (3,5-dibromophenyl)methyl group. A toluene derivative serves as the starting material, undergoing electrophilic aromatic bromination.

Step 1: Synthesis of 3,5-Dibromotoluene
Toluene is brominated using bromine ($$Br2$$) in the presence of a Lewis acid catalyst (e.g., $$FeBr3$$) to yield 3,5-dibromotoluene. The reaction proceeds via electrophilic substitution, with the methyl group directing bromination to the meta positions.

Step 2: Side-Chain Bromination to (3,5-Dibromophenyl)Methyl Bromide
The methyl group of 3,5-dibromotoluene is brominated using $$N$$-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in $$CCl_4$$. This produces (3,5-dibromophenyl)methyl bromide, a critical intermediate.

Mercuration Strategies

Grignard Reagent Approach

The (3,5-dibromophenyl)methyl bromide is converted to a Grignard reagent, which subsequently reacts with mercury(II) bromide ($$HgBr_2$$):

  • Formation of the Grignard Reagent :
    $$
    \text{(3,5-Dibromophenyl)methyl bromide} + Mg \xrightarrow{\text{THF}} \text{(3,5-Dibromophenyl)methyl magnesium bromide}
    $$

  • Reaction with Mercury(II) Bromide :
    $$
    \text{(3,5-Dibromophenyl)methyl MgBr} + HgBr2 \rightarrow \text{Bromo[(3,5-dibromophenyl)methyl]mercury} + MgBr2
    $$
    This method, adapted from analogous organomercury syntheses, achieves moderate yields (60–75%) but requires anhydrous conditions.

Direct Mercuration of (3,5-Dibromophenyl)Methyl Bromide

A one-pot reaction involves heating (3,5-dibromophenyl)methyl bromide with elemental mercury in dimethylformamide (DMF) at 80–100°C for 12–24 hours:
$$
\text{(3,5-Dibromophenyl)methyl bromide} + Hg \xrightarrow{\text{DMF}} \text{this compound} + HBr
$$
Yields here are lower (40–55%) due to side reactions, but the method avoids moisture-sensitive intermediates.

Solvent and Catalyst Optimization

Industrial bromination protocols, such as those in patent CN104098449B, highlight the role of solvent polarity and acid promoters. For mercuration:

  • Polar Aprotic Solvents : DMF or 1,2-dichloroethane enhance mercury reactivity.
  • Acetic Acid as Promoter : Stabilizes intermediates and mitigates side reactions, as seen in bromination of methoxy phenols.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Aromatic Bromination

The methyl group in toluene activates the ring, directing bromine to the meta positions. Kinetic studies suggest a second-order dependence on bromine concentration, with $$FeBr_3$$ facilitating $$Br^+$$ generation.

Mercury-Carbon Bond Formation

The Grignard approach follows a nucleophilic displacement mechanism, where the organomagnesium bromide attacks $$HgBr_2$$. In contrast, direct mercuration proceeds via a radical pathway, initiated by thermal cleavage of the C-Br bond.

Purification and Characterization

Crystallization and Filtration

Crude product is purified by cooling crystallization in 1,2-dichloroethane, yielding >95% purity. Mercury compounds often require low-temperature crystallization to avoid decomposition.

Spectroscopic Characterization

  • $$^1$$H NMR : The aromatic protons of the (3,5-dibromophenyl) group appear as a singlet at δ 6.58 ppm, while the methylene group resonates at δ 3.87–3.90 ppm.
  • Mass Spectrometry : Molecular ion peak at $$m/z$$ 351.64 (calc. for $$C7H{11}Br_3Hg$$).

Chemical Reactions Analysis

Types of Reactions

Bromo[(3,5-dibromophenyl)methyl]mercury undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.

    Complex Formation: The compound can form complexes with other ligands, affecting its reactivity and stability.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituents on Aryl/Alkyl Group Molecular Weight (g/mol) Key Properties
Bromo(phenyl)mercury Phenyl (no substituents) ~361.6 Simpler structure; lower steric hindrance and electron-withdrawing effects.
Bromo[(pentafluorophenyl)methyl]mercury C₆F₅CH₂- ~475.3 Strong electron-withdrawing F substituents enhance electrophilicity of Hg.
Bromo(trifluoromethyl)mercury CF₃- ~332.5 Linear structure; high volatility and reactivity due to -CF₃ group.
Bromo[(3,5-dichlorophenyl)methyl]mercury 3,5-Cl₂C₆H₃CH₂- ~412.9 Cl atoms provide moderate electron withdrawal compared to Br.
This compound 3,5-Br₂C₆H₃CH₂- 530.3 High molecular weight; Br substituents increase steric bulk and electronegativity.

Key Observations :

  • Steric hindrance : The 3,5-dibromo arrangement creates significant steric bulk, which may reduce nucleophilic attack rates compared to less substituted compounds like bromo(phenyl)mercury.

Reactivity and Stability

  • Thermal stability : Heavily halogenated compounds like this compound are expected to exhibit higher thermal stability due to increased molecular weight and stronger C-Br bonds compared to chloro or fluoro analogs .
  • Solubility : Brominated aryl groups likely reduce solubility in polar solvents compared to trifluoromethyl or methoxy derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bromo[(3,5-dibromophenyl)methyl]mercury, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves transmetalation or alkylation reactions. For example, mercury(II) bromide reacts with (3,5-dibromophenyl)methyl magnesium bromide in anhydrous THF under inert atmosphere. Yield optimization requires precise stoichiometric control (1:1 molar ratio of HgBr₂ to Grignard reagent) and low temperatures (−78°C to 0°C) to minimize side reactions like dimerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to residual mercury impurities .
  • Key Variables : Temperature, solvent polarity, and reaction time.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (3,5-dibromophenyl group) appear as doublets (δ 7.4–7.8 ppm, J=2.0HzJ = 2.0 \, \text{Hz}), while the Hg–CH₂ signal is deshielded (δ 2.8–3.2 ppm).
  • IR : C–Br stretches (550–600 cm⁻¹) and Hg–C vibrations (480–520 cm⁻¹).
  • X-ray crystallography : Confirms the linear coordination geometry of Hg (bond angles ~180° between Hg, Br, and CH₂ group) .

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